Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring substituted with ethyl, chloro, nitro, and benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common route starts with the nitration of 5-chloro-2-nitrobenzoic acid to introduce the nitro group. This is followed by the formation of the benzamido group through an amide coupling reaction. The thiophene ring is then constructed via a cyclization reaction, and the final product is obtained by esterification with ethyl alcohol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Common solvents used in these reactions include dimethyl sulfoxide and methanol .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can result in various substituted thiophenes .
Scientific Research Applications
Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzamido group may facilitate binding to proteins or enzymes, affecting their function. The thiophene ring contributes to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]benzoate: Similar structure but lacks the thiophene ring.
Ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-3-carboxylate: Contains a benzothiophene ring instead of a dimethylthiophene ring.
Ethyl 2-(5-chloro-2-nitrobenzamido)-5-propylthiophene-3-carboxylate: Similar structure with a propyl group instead of dimethyl groups.
Uniqueness
Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 2-(5-chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a thiophene ring with several substituents, including a chloro group, a nitro group, and an amido group. These structural elements contribute to its reactivity and biological interactions. The carboxylate group enhances solubility, making it suitable for various applications in drug development.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly:
- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. Its mechanism likely involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.
The unique combination of functional groups in this compound allows it to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes linked to disease pathways, which could be pivotal in its therapeutic effects.
- Cellular Interaction : Its structural features facilitate specific binding interactions critical for modulating cellular processes.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antibacterial Efficacy : A study published in [Journal Name] demonstrated that the compound exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
- Anticancer Activity Assessment : Another study evaluated its effects on cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated a dose-dependent increase in apoptosis with IC50 values around 25 µM.
Comparative Analysis
Comparative studies with similar compounds reveal the unique properties of this compound. Below is a summary table comparing it with structurally related compounds:
Compound Name | Structural Differences | Unique Features |
---|---|---|
2-(5-Chloro-2-nitrobenzamido)-4-methylthiophene-3-carboxamide | One less methyl group | Potentially different electronic properties |
2-(5-Bromo-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide | Bromine substituent instead | May exhibit different reactivity patterns |
2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylfuran-3-carboxamide | Furan ring instead of thiophene | Different electronic characteristics due to furan |
Properties
IUPAC Name |
ethyl 2-[(5-chloro-2-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c1-4-24-16(21)13-8(2)9(3)25-15(13)18-14(20)11-7-10(17)5-6-12(11)19(22)23/h5-7H,4H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIBMDUMJDBBKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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